It was identified as a growth substrate for several strains of Pseudomonas putida, bacteria known for their ability to degrade aromatic hydrocarbons. Specifically, Pseudomonas putida (arvilla) mt-2 was capable of utilizing methyl 3-ethylbenzoate for growth, suggesting the bacterium possesses the enzymatic machinery to metabolize this compound. []
Methyl 3-ethylbenzoate can be synthesized from the corresponding benzoic acid through esterification processes, typically involving alcohols like methanol in the presence of acid catalysts. Natural sources include certain plants where it may be produced as a secondary metabolite.
Methyl 3-ethylbenzoate belongs to the class of compounds known as esters, which are characterized by the functional group -COOR, where R is a hydrocarbon chain. It falls under the broader category of aromatic compounds due to the presence of a benzene ring in its structure.
The synthesis of methyl 3-ethylbenzoate can be achieved through several methods:
The reaction conditions typically require heating under reflux to drive the reaction to completion while removing water formed during the process to shift the equilibrium towards ester formation.
Methyl 3-ethylbenzoate can undergo various chemical reactions typical for esters:
These reactions often require specific conditions such as temperature control and pH adjustments to achieve desired yields and selectivity.
The mechanism for esterification involves several steps:
This mechanism illustrates how esters like methyl 3-ethylbenzoate are synthesized efficiently under acidic conditions.
Methyl 3-ethylbenzoate finds applications in:
Pseudomonas putida employs the β-ketoadipate pathway for aromatic compound metabolism, which serves as a foundational route for structurally related compounds like Methyl 3-ethylbenzoate. This pathway initiates with benzoate activation via a transporter-mediated uptake system, followed by conversion to catechol through benzoate 1,2-dioxygenase and dihydrodiol dehydrogenase. Subsequent ortho-cleavage of catechol by catechol 1,2-dioxygenase yields cis,cis-muconate, which undergoes enzymatic transformations to β-ketoadipate—a precursor channeled into the tricarboxylic acid (TCA) cycle [1].
Kinetic modeling of this pathway reveals strict flux control mechanisms. The benzoate transporter and ring-cleaving enzymes (e.g., catechol 1,2-dioxygenase) act as primary metabolic bottlenecks, dynamically regulating intermediate pools under substrate perturbation. P. putida KT2440 mutant studies confirm that enzyme overexpression (particularly of catechol-forming and cleaving enzymes) enhances pathway throughput, suggesting analogous potential for alkylated benzoate derivatives like 3-ethylbenzoate [1]. Engineered strains (e.g., PaW340/pDH5) further demonstrate the flexibility of this system, where heterologous dehalogenases enable the metabolism of halogenated benzoates, hinting at similar adaptability for ethyl-substituted analogs [6].
Table 1: Key Enzymes in β-Ketoadipate Pathway Relevant to Benzoate Derivatives
Enzyme | Function | Regulatory Role |
---|---|---|
Benzoate transporter | Substrate uptake | Flux control point |
Benzoate 1,2-dioxygenase | Converts benzoate to dihydrodiol | Substrate saturation kinetics |
Catechol 1,2-dioxygenase | Cleaves catechol ring | Thermodynamic equilibrium control |
cis,cis-Muconate lactonizing enzyme | Cyclizes muconate | Allosterically regulated |
The biosynthesis and modification of Methyl 3-ethylbenzoate involve two key enzymatic families: BAHD acyltransferases and carboxylesterases. BAHD enzymes (e.g., LoAAT1 identified in Lilium 'Siberia') catalyze acyl transfer using benzoyl-CoA as a donor. LoAAT1 exhibits unique substrate promiscuity, accepting both ethanol and methanol to form ethyl benzoate and methyl benzoate in vitro. Structural analysis suggests its catalytic efficiency relies on a conserved HXXXD motif, which facilitates nucleophilic attack on the benzoyl-CoA thioester bond, with kinetics favoring ethanol (Km = 42 µM) over methanol (Km = 310 µM) [4] [8].
Carboxylesterases drive hydrolytic transformations. Plant carboxyl esterases (e.g., in Ximenia americana) hydrolyze methyl benzoate to benzoic acid, a precursor for downstream derivatives. This hydrolysis proceeds via a serine-mediated nucleophilic mechanism, where the catalytic triad (Ser-His-Asp) facilitates ester bond cleavage. Notably, microbial carboxylesterases in P. putida exhibit complementary functions, degrading ethyl/methyl benzoates through hydrolytic de-esterification prior to aromatic ring cleavage [5] [6].
Cytochrome P450 systems indirectly support these processes. Though not directly implicated in Methyl 3-ethylbenzoate metabolism, bacterial P450s (e.g., CYP101) hydroxylate ethyl side chains in analogous ethylbenzenes, suggesting potential routes for functionalization. In plants, P450s (e.g., CYP84) oxidize lignin-derived monomers, generating benzoic acid precursors essential for ester biosynthesis [9].
Methyl 3-ethylbenzoate occurs as a specialized metabolite in floral and woody tissues, synthesized via phenylpropanoid/benzenoid pathways. In Lilium 'Siberia', emission is tepal-specific and follows a diurnal rhythm, peaking at dusk during flower opening stages (DS4). This spatiotemporal pattern correlates with the expression of LoAAT1, which utilizes benzoyl-CoA (derived from phenylalanine) and methanol/ethanol to produce methyl and ethyl benzoates [4] [8].
Table 2: Natural Sources and Biosynthetic Features of Benzoate Esters
Plant Species | Benzoate Ester | Tissue Specificity | Key Biosynthetic Enzyme |
---|---|---|---|
Lilium 'Siberia' | Methyl/ethyl benzoate | Tepals (floral stage DS4) | LoAAT1 (BAHD acyltransferase) |
Ximenia americana | Methyl benzoate derivatives | Fruit grains | Carboxyl esterase |
Pyrus communis | Ethyl benzoate analogs | Fruit exocarp | Undescribed BAHD homolog |
Lignin degradation in woody plants also contributes to precursor pools. During lignocellulose breakdown, ferulic and sinapic acids undergo β-oxidation to yield benzoic acid, which may be esterified to alkyl benzoates. Terpenoid co-metabolites (e.g., pinene) frequently co-occur with benzoate esters in resin ducts, suggesting ecological roles in pollinator attraction or herbivore deterrence [9]. The structural diversity of these compounds arises from three key modifications:
Table 3: Biotechnological Systems for Benzoate Ester Production
Biological System | Target Compound | Yield Enhancement Strategy | Reference |
---|---|---|---|
Pseudomonas putida KT2440 | cis,cis-Muconate | Overexpression of catechol dioxygenase | [1] |
Lilium tepal cultures | Methyl benzoate | Elicitation with jasmonates | [4] [8] |
Engineered Nicotiana | Artemisinin/benzoates | Multigene pathway integration | [3] |
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